1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)-2-propanol
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Overview
Description
Benzimidazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry due to their biological activities. These compounds have been studied for their antibacterial, antifungal, and anticancer properties among others.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. A specific example includes the synthesis of 2-methoxy-6-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)phenols and their transition metal complexes, which were characterized through elemental analysis, molar conductivity, and magnetic moment measurements, along with FT-IR, 1H- and 13C-NMR spectroscopy (Tavman et al., 2009).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using X-ray diffraction and spectroscopic methods. For example, the structure of 1-(cyano[benzimidazole-2-yl])methylene-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline was studied by X-ray diffraction analysis along with IR and electronic absorption spectroscopy (Sokol et al., 2002).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including interactions with transition metals to form complexes. These reactions can significantly alter their chemical and physical properties, influencing their biological activity. The antibacterial activity of such compounds and their complexes has been evaluated against Gram-positive bacteria, demonstrating the potential utility of these molecules in antibacterial applications (Tavman et al., 2009).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, of benzimidazole derivatives can be significantly influenced by their molecular structure and substituents. For instance, the molecular docking and quantum chemical calculations can provide insights into the physical properties and potential biological effects of these compounds (Viji et al., 2020).
properties
IUPAC Name |
1-(5,6-dimethylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-8-18-19(9-14(13)2)21(12-20-18)10-15(22)11-24-17-6-4-16(23-3)5-7-17/h4-9,12,15,22H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXUJTLOSQKPCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(COC3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5928122 |
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